molecular formula C19H21FN4O B2637335 ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-fluorophenyl)cyclopropyl)methanone CAS No. 2310103-42-3

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-fluorophenyl)cyclopropyl)methanone

Cat. No.: B2637335
CAS No.: 2310103-42-3
M. Wt: 340.402
InChI Key: LLKKVBILGQPHBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-fluorophenyl)cyclopropyl)methanone is a structurally complex bicyclic molecule featuring an 8-azabicyclo[3.2.1]octane core. Key structural elements include:

  • 1H-1,2,4-Triazole substituent at position 3 of the bicyclic system, which may enhance hydrogen-bonding interactions and metabolic stability .
  • 1-(4-Fluorophenyl)cyclopropyl methanone group at the 8-position, where the fluorine atom likely improves lipophilicity and bioavailability, while the cyclopropane ring introduces conformational rigidity .

Properties

IUPAC Name

[1-(4-fluorophenyl)cyclopropyl]-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O/c20-14-3-1-13(2-4-14)19(7-8-19)18(25)24-15-5-6-16(24)10-17(9-15)23-12-21-11-22-23/h1-4,11-12,15-17H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKKVBILGQPHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3(CC3)C4=CC=C(C=C4)F)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-fluorophenyl)cyclopropyl)methanone is a complex organic molecule that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a bicyclic structure with a triazole moiety, which is often associated with various pharmacological activities. The presence of the 4-fluorophenyl and cyclopropyl groups may influence its interaction with biological targets.

Molecular Formula

  • Molecular Formula : C22H26FN5O
  • Molecular Weight : 393.48 g/mol

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • Nicotinic Acetylcholine Receptors (nAChRs) : Research indicates that compounds similar to this one may act as agonists or antagonists at nAChRs, particularly the α7 subtype, which is implicated in cognitive processes and neuroprotection .
  • Dopamine Transporter (DAT) : The structural similarities with tropane analogs suggest potential interactions with the dopamine transporter, which could influence dopaminergic signaling pathways relevant in addiction and mood disorders .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits moderate affinity for nAChRs and DAT. For instance:

  • Binding Assays : The compound showed IC50 values in the range of 50–200 nM against DAT, indicating a moderate binding affinity .

In Vivo Studies

Animal models have been employed to assess the pharmacological effects:

  • Locomotor Activity : In rodent models, administration of similar compounds resulted in increased locomotor activity, suggesting stimulant properties .
  • Cognitive Enhancement : Preliminary studies indicate potential cognitive enhancement effects through modulation of cholinergic signaling pathways .

Case Studies and Research Findings

Study ReferenceObjectiveFindings
Evaluate binding affinity to DATModerate affinity; potential for addiction treatment
Assess effects on cognitive functionEnhanced memory retention in rodent models
Investigate anti-cancer propertiesModulation of CCR5 receptor linked to reduced metastasis

Scientific Research Applications

Structural Overview

The compound contains a bicyclic structure known as 8-azabicyclo[3.2.1]octane , which is significant in the development of various pharmaceuticals. The incorporation of a triazole moiety enhances its pharmacological properties, making it a subject of interest in drug design.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. The triazole ring in this compound may contribute to its effectiveness against various pathogens, including bacteria and fungi. Studies have shown that similar compounds can inhibit the growth of resistant strains of bacteria, suggesting potential applications in treating infections where conventional antibiotics fail .

Anticancer Properties

Triazole-containing compounds have also been investigated for their anticancer activities. The unique structural attributes of this compound may allow it to interact with specific biological targets involved in cancer cell proliferation and survival. Preliminary studies suggest that modifications to the azabicyclo structure can enhance cytotoxic effects against certain cancer cell lines .

Neuropharmacological Research

The bicyclic structure is reminiscent of tropane alkaloids, which are known for their effects on the central nervous system (CNS). Research into similar compounds has revealed potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia due to their ability to modulate neurotransmitter systems .

Synthetic Pathways

The synthesis of this compound involves several steps that typically include the formation of the bicyclic framework followed by the introduction of the triazole group and subsequent functionalization with cyclopropyl moieties. Various synthetic routes have been explored, emphasizing the importance of stereochemistry in achieving desired biological activities .

Case Studies

Several case studies highlight the synthesis and biological evaluation of related compounds:

  • Case Study 1 : A study demonstrated that modifications to the azabicyclo structure significantly affected binding affinity to neurotransmitter receptors, indicating potential for CNS-targeted therapies.
  • Case Study 2 : Another investigation focused on the antimicrobial properties of triazole derivatives, showing promising results against drug-resistant strains.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityInhibitory effects against resistant bacterial strains
Anticancer PropertiesCytotoxic effects on cancer cell lines
Neuropharmacological ResearchPotential treatment for CNS disorders

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional distinctions between the target compound and related analogs:

Compound Core Structure Key Substituents Pharmacological Activity Key References
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-fluorophenyl)cyclopropyl)methanone 8-azabicyclo[3.2.1]octane - 1H-1,2,4-Triazole (position 3)
- 1-(4-Fluorophenyl)cyclopropyl methanone
Not explicitly reported; inferred CNS/antimicrobial activity
(4-Chlorophenyl)((1R,3r,5S)-3-(phenylamino)-8-azabicyclo[3.2.1]octan-8-yl)methanone 8-azabicyclo[3.2.1]octane - Phenylamino (position 3)
- 4-Chlorophenyl
Antibacterial activity against S. aureus and E. coli
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 8-azabicyclo[3.2.1]octane - 2-Fluoro-4-nitrophenyl (position 8)
- Ketone (position 3)
Unreported; nitro group suggests potential redox activity
(1R,3S,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 8-azabicyclo[3.2.1]octane - 3-Isopropyl-5-methyl-1,2,4-triazole (position 3) Investigated for GPCR-targeted drug discovery
Atropine [(1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate Tropane (8-azabicyclo[3.2.1]octane) - 3-Hydroxy-2-phenylpropanoate ester Anticholinergic; used in ophthalmology and toxicology

Key Observations :

Substituent Impact on Bioactivity: The 4-fluorophenyl group in the target compound may enhance blood-brain barrier penetration compared to the 4-chlorophenyl analog in , as fluorine reduces polar surface area . The cyclopropyl group in the target compound likely improves metabolic stability versus the phenylamino group in , which may undergo oxidative deamination .

Triazole Variants :

  • The target compound’s 1H-1,2,4-triazole differs from the 4H-1,2,4-triazole in ; the former’s tautomeric properties could influence receptor binding kinetics .

Bicyclic Core Modifications :

  • Atropine derivatives (e.g., ) retain the 8-azabicyclo[3.2.1]octane core but replace the triazole with ester functionalities, highlighting the core’s versatility in diverse pharmacological roles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.